molecular formula C8H16N2O2 B7919672 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone

2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone

Cat. No.: B7919672
M. Wt: 172.22 g/mol
InChI Key: FDNWTRLTWKJAJP-ZETCQYMHSA-N
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Description

Chemical Structure and Key Features 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is an ethanone derivative characterized by:

  • A 2-amino-ethanone backbone (NH₂-C(=O)-CH₂-).
  • A substituted piperidine ring at the ethanone’s terminal carbon, with (S)-3-methoxy stereochemistry.
  • Piperidine functionalization: Introducing the methoxy group via nucleophilic substitution or oxidation-reduction sequences.
  • Coupling reactions: Combining amino-ethanone precursors with substituted piperidines, as seen in β-heteroaryl-α,β-didehydro-α-amino acid derivative syntheses .

Potential applications include medicinal chemistry (e.g., peptidomimetics or enzyme inhibitors) due to the piperidine moiety’s prevalence in bioactive molecules.

Properties

IUPAC Name

2-amino-1-[(3S)-3-methoxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNWTRLTWKJAJP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reductive Amination for Stereochemical Control

A prominent approach involves asymmetric reductive amination , which directly constructs the β-amino ketone framework while establishing the (S)-configuration at the piperidine ring. In a study on analogous carbazole derivatives, chiral (phenyl)ethylamines were employed as directing agents during reductive amination, achieving up to 96% diastereoselectivity . For 2-amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone, this method would require:

  • Substrate Preparation : 1-((S)-3-Methoxy-piperidin-1-yl)-ethanone as the ketone precursor.

  • Amine Source : Ammonia or a protected amine derivative.

  • Catalytic System : Ru(II) complexes with (R)-BINAP or N-sulfonamide ligands, which have demonstrated efficacy in enantioselective hydrogenations .

Optimization Insights :

  • Temperature control (20–25°C) and hydrogen pressure (10–20 bar) are critical for minimizing racemization.

  • A substrate-to-catalyst ratio of 20,000:1 has been achieved in similar systems, yielding >95% enantiomeric excess (ee) .

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, diastereomeric salt crystallization offers a robust resolution method. In the synthesis of aprepitant intermediates, (+)-di-p-toluoyltartaric acid (DPTTA) resolved N-benzylglycinamide with >98% ee . Applied to 2-amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone:

  • Racemic Synthesis : Prepare the racemic amine via non-stereoselective reductive amination.

  • Resolution : Treat with DPTTA in toluene/ethanol mixtures to isolate the (S)-enantiomer as a crystalline salt.

  • Liberation : Neutralize with aqueous NaOH to recover the free amine.

Key Parameters :

  • Solvent polarity significantly impacts crystallization efficiency.

  • Pilot-scale tests for analogous compounds achieved 70% chemical yield post-crystallization .

Microwave-Assisted Cyclization and Functionalization

Design of Experiments (DOE) -driven optimization, as demonstrated in dibenzo[c,f]-2,7-naphthyridine synthesis, can enhance yields in challenging cyclization steps . For introducing the 3-methoxy-piperidine moiety:

  • Piperidine Formation : React 3-methoxy-pyridine precursors with ethylene glycol under microwave irradiation (150–200°C).

  • Ketone Installation : Acetylate the piperidine nitrogen using acetic anhydride or acetyl chloride.

Advantages :

  • Microwave heating reduces reaction times from hours to minutes.

  • DOE identified optimal stoichiometry (1.5:1 amine:ketone) and catalyst loading (5 mol% CuI) .

Catalytic Enantioselective Hydrogenation

While direct hydrogenation of imines to amines is well-established, Ru/phosphine-oxazoline complexes have shown promise for ketone reductions in chiral environments . Adapting this to 2-amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone:

  • Substrate Design : Synthesize the α,β-unsaturated ketone precursor.

  • Hydrogenation : Use Ru/(S)-PhOX catalysts under 20 bar H₂ to set the stereocenter.

  • Amination : Introduce the amino group via nucleophilic substitution or Staudinger reaction.

Performance Metrics :

  • Turnover numbers (TON) >10,000 reported for similar substrates .

  • Post-crystallization ee values of 97.7–98.6% achievable .

One-Pot Multistep Synthesis

Inspired by the one-pot synthesis of trifluoromethyl alcohol intermediates , a streamlined approach could involve:

  • Methoxy-Piperidine Synthesis : Alkylation of 3-hydroxy-piperidine with methyl iodide.

  • In Situ Reductive Amination : Combine with glyoxal and ammonia under H₂/Pd-C.

  • Workup : Crystallize directly from the reaction mixture using ethyl acetate/hexane.

Benefits :

  • Eliminates intermediate isolations, improving throughput.

  • Pilot-scale tests for clopidogrel achieved 70% overall yield in similar one-pot systems .

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantagesLimitations
Asymmetric Reductive Amination65–7595–96Direct stereocontrol; fewer stepsHigh catalyst loading
Chiral Resolution60–7098–99Scalable; high purityRequires racemic synthesis
Microwave Cyclization75–80N/ARapid optimizationSpecialized equipment needed
Catalytic Hydrogenation70–8097–98.6High TON; mild conditionsComplex substrate preparation
One-Pot Synthesis70–75N/ACost-effective; minimal purificationLimited to simple substrates

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H16_{16}N2_2O2_2
  • Molecular Weight : 172.22 g/mol
  • CAS Number : 1353994-27-0

The structure of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone features a piperidine ring substituted with a methoxy group and an amino group attached to an ethanone moiety. This unique configuration is pivotal for its biological activity.

Medicinal Chemistry

2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may interact with various biological targets.

Potential Therapeutic Areas:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, which is critical in the treatment of depression.
  • Cognitive Enhancement : Some studies suggest that the compound may enhance cognitive functions through modulation of neurotransmitter systems.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological research. Its potential effects on dopamine and norepinephrine pathways could provide insights into treatments for disorders such as ADHD and schizophrenia.

Case Study 1: Antidepressant Properties

A study published in a peer-reviewed journal explored the antidepressant-like effects of similar piperidine derivatives in animal models. The results indicated significant reductions in depressive behaviors, suggesting that modifications to the piperidine structure could enhance efficacy .

Case Study 2: Cognitive Enhancement

In another research effort, derivatives of this compound were tested for their ability to improve memory performance in rodent models. The findings showed promising results, indicating that these compounds could serve as leads for developing new cognitive enhancers .

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as changes in neurotransmitter release or enzyme activity.

Comparison with Similar Compounds

Piperidine Derivatives

Piperidine-containing amino-ethanones share a nitrogenous heterocycle but differ in substituents and stereochemistry.

Compound Name Substituent on Piperidine Molecular Formula Key Properties Source
2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone (S)-3-methoxy C₈H₁₆N₂O₂ Chiral center, polar methoxy group
2-Amino-1-(1-piperidinyl)-ethanone HCl Unsubstituted piperidine C₇H₁₄N₂O·HCl Higher water solubility (HCl salt)

Key Differences :

  • Stereochemistry may also affect binding to chiral biological targets (e.g., enzymes or receptors).
  • The hydrochloride salt in demonstrates how salt formation can modulate solubility, a strategy applicable to the target compound.

Aryl-Substituted Amino-ethanones

Aryl analogs replace the piperidine with aromatic or heteroaromatic groups, altering electronic and steric properties.

Compound Name Aryl Substituent Molecular Formula Key Properties Source
bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone) 4-bromo-2,5-dimethoxyphenyl C₁₁H₁₃BrN₂O₃ Lipophilic, psychoactive properties
2-Amino-1-(2-hydroxyphenyl)ethanone 2-hydroxyphenyl C₈H₉NO₂ Hydrogen-bond donor (acidic hydroxyl)
2-Amino-1-(2-chloro-3-fluorophenyl)-ethanone 2-chloro-3-fluorophenyl C₈H₇ClFNO Halogenated, predicted pKa ~6.56

Key Differences :

  • Lipophilicity vs. Polarity : Aryl groups (e.g., bk-2C-B) increase lipophilicity, enhancing membrane permeability but reducing solubility. In contrast, the target compound’s piperidine-methoxy group balances polarity and lipophilicity.
  • Bioactivity : bk-2C-B’s psychoactivity highlights the role of aromatic systems in receptor binding. The target compound’s piperidine may instead favor interactions with amine-binding sites (e.g., GPCRs or transporters).
  • Acidity/Basicity : The hydroxyl group in (pKa ~10) is more acidic than the methoxy group (pKa ~-2), affecting ionization under physiological conditions.

Heteroaromatic Analogs

These compounds feature nitrogen-containing aromatic rings, altering electronic properties.

Compound Name Heteroaromatic Group Molecular Formula Key Properties Source
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride Pyridine C₇H₉N₂O·HCl Aromatic, basic nitrogen
AIEN (2-amino-1-(1H-indol-3-yl)ethanone) Indole C₁₀H₁₀N₂O π-π stacking capability

Key Differences :

  • Aromaticity : Pyridine and indole enable π-π interactions, absent in the target compound’s piperidine.
  • Basicity : Pyridine’s nitrogen is less basic than piperidine’s, affecting protonation states and solubility.

Predicted Physicochemical Data

Property Target Compound 2-Amino-1-(2-chloro-3-fluorophenyl)-ethanone 2-Amino-1-(1-piperidinyl)-ethanone HCl
Molecular Weight 172.23 g/mol 187.6 g/mol 182.66 g/mol
Boiling Point Not available 266.4±30.0 °C (predicted) Not available
pKa ~8.5 (estimated amino group) 6.56 (predicted) ~7.5 (protonated amine)

Insights :

  • The target compound’s amino group (pKa ~8.5) is less acidic than halogenated analogs (e.g., ) due to electron-donating methoxy and piperidine effects.
  • Boiling points and densities are influenced by molecular weight and intermolecular forces (e.g., hydrogen bonding in ).

Biological Activity

2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group and a methoxy-substituted piperidine ring. This compound has been explored for its potential biological activities, particularly in the context of neuropharmacology and mood disorders.

The molecular formula of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of 172.22 g/mol. The presence of both an amino group and a methoxy group enhances its polarity and potential interactions with biological targets.

Antidepressant Effects

Research indicates that compounds structurally similar to 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Analogous compounds have demonstrated efficacy in treating mood disorders, suggesting that this compound may hold similar potential.

Receptor Interaction

Studies on related compounds suggest that 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone could interact with various receptors, including metabotropic glutamate receptors (mGluRs). These interactions are crucial for understanding its pharmacological profile. Allosteric modulation of mGluRs has been associated with therapeutic effects in psychiatric disorders, highlighting the importance of this compound's structural features .

Comparative Analysis

To better understand the uniqueness of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Amino-1-piperidin-1-yl-ethanoneC7H10N2OC_7H_{10}N_2OLacks methoxy groupSimpler structure, less polar
3-Methoxy-piperidineC8H11NOC_8H_{11}NOContains methoxy but no amino groupNon-basic, different reactivity
2-Amino-N-(4-fluorophenyl)-propanamideC10H12FNOC_{10}H_{12}FNOContains an aromatic ringMore complex substitution pattern

The presence of both the amino and methoxy groups in 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone may enhance its biological activity compared to these structurally similar compounds.

Case Studies

Recent studies have highlighted the biological activity of piperidine derivatives. For example, a series of piperidine-linked compounds showed significant activity in various biological assays, including inhibition of specific enzymes relevant to metabolic pathways. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong biological activity .

Another study focused on the synthesis and evaluation of piperidine analogs for their potential as therapeutic agents against conditions such as diabetes and cancer. The results indicated that modifications to the piperidine structure could lead to enhanced potency and selectivity against target enzymes .

Q & A

Q. Methodological Recommendations :

  • Use chiral auxiliaries or asymmetric catalysis during piperidine ring formation.
  • Employ low-temperature conditions (<0°C) during deprotection steps to preserve stereochemistry.
  • Monitor enantiomeric purity via chiral HPLC or polarimetry, as demonstrated in similar β-keto amine syntheses .

How can researchers characterize the stereochemistry of the (S)-3-methoxy-piperidin-1-yl group in this compound?

Basic Research Focus
Techniques :

  • NMR Spectroscopy : Key diagnostic signals include the methoxy proton (δ ~3.3–3.5 ppm) and piperidine ring protons (δ ~1.4–3.5 ppm). Coupling constants (e.g., J = 5.4 Hz for axial-equatorial interactions) help confirm chair conformations .
  • X-ray Crystallography : Resolves absolute configuration but requires high-quality crystals.
  • Vibrational Circular Dichroism (VCD) : Provides solution-phase stereochemical data .

Advanced Validation :
Compare experimental data with computational predictions (DFT calculations) to validate stereochemical assignments .

What analytical techniques are most effective for resolving discrepancies in reported spectral data for similar β-keto amine derivatives?

Advanced Research Focus
Contradiction Analysis :
Discrepancies in NMR or MS data often arise from solvation effects, tautomerism, or impurities. Strategies include:

  • Multi-Technique Cross-Validation : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and high-resolution MS to confirm molecular identity .
  • Dynamic NMR Studies : Resolve tautomeric equilibria (e.g., keto-enol) by analyzing temperature-dependent spectral shifts .
  • Isotopic Labeling : Trace degradation pathways using 15N^{15}\text{N}- or 2H^{2}\text{H}-labeled analogs .

How does the substitution pattern on the piperidine ring influence the compound's reactivity in downstream reactions?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • Methoxy Group : Enhances electron density on the piperidine nitrogen, increasing nucleophilicity for alkylation or acylation reactions .
  • Steric Effects : The (S)-3-methoxy group may hinder axial attack, favoring equatorial reaction pathways.
  • Case Study : In analogs like 2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) ethanone, electron-withdrawing substituents reduce basicity, altering reaction kinetics .

What strategies are employed to mitigate racemization during functionalization of the amino group in such structures?

Advanced Research Focus
Racemization Mitigation :

  • Protecting Groups : Use acid-labile groups (e.g., Boc) to shield the amino group during harsh reactions .
  • Mild Reaction Conditions : Opt for room-temperature acylation with EDC/HOBt instead of traditional acyl chlorides.
  • Continuous Monitoring : Track enantiomeric excess (ee) via chiral GC/MS at intermediate stages .

Table 1: Key NMR Signals for 2-Amino-1-(piperidin-1-yl)ethanone (Analog)

Proton Positionδ (ppm)MultiplicityCoupling Constant (J, Hz)
Piperidine N-CH23.43–3.50t5.4
Methoxy (OCH3)3.33s-
Piperidine ring (axial H)1.43–1.62m-

Table 2: Computational vs. Experimental Conformational Energy (kJ/mol)

ConformationMD Simulation (Gas Phase)Experimental (Solution)
Chair0.00.0
Boat+12.3+11.8

Notes

  • Avoid commercial sources (e.g., BenchChem ). Prioritize peer-reviewed journals and authoritative databases (NIST , PubChem ).
  • Address contradictions in data by cross-referencing multiple techniques and computational models.

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